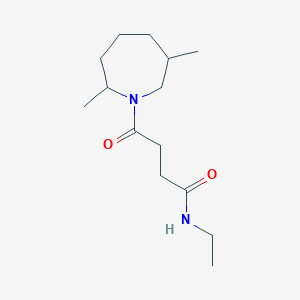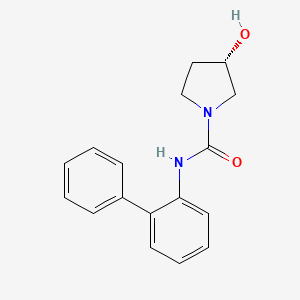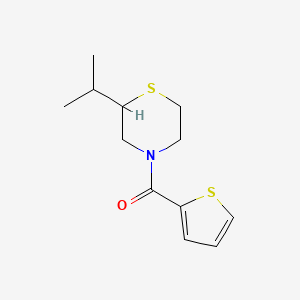
4-(6,7-Difluoroquinoxalin-2-yl)-3-ethylmorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(6,7-Difluoroquinoxalin-2-yl)-3-ethylmorpholine is a compound that belongs to the class of quinoxaline derivatives. Quinoxaline is a bicyclic compound made up of a benzene ring fused with a pyrazine ring.
准备方法
The synthesis of 4-(6,7-Difluoroquinoxalin-2-yl)-3-ethylmorpholine typically involves the reaction of 6,7-difluoroquinoxaline with 3-ethylmorpholine under specific conditions. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), which facilitate the reaction by providing a suitable medium for the reactants . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity of the final product.
化学反应分析
4-(6,7-Difluoroquinoxalin-2-yl)-3-ethylmorpholine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can produce various substituted quinoxaline derivatives.
科学研究应用
4-(6,7-Difluoroquinoxalin-2-yl)-3-ethylmorpholine has several scientific research applications, including:
作用机制
The mechanism of action of 4-(6,7-Difluoroquinoxalin-2-yl)-3-ethylmorpholine involves its interaction with molecular targets such as tubulin proteins. Tubulin is a key component of the cytoskeleton and plays a crucial role in cell division. By inhibiting tubulin polymerization, the compound disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism makes it a promising candidate for anticancer drug development.
相似化合物的比较
4-(6,7-Difluoroquinoxalin-2-yl)-3-ethylmorpholine can be compared with other quinoxaline derivatives, such as:
6,7-Dichloroquinoxaline: Similar to the difluoro derivative, but with chlorine atoms instead of fluorine.
Quinoxaline 1,4-di-N-oxides: These compounds have a wide range of biological activities, including antimicrobial and antitumoral properties.
The uniqueness of this compound lies in its specific substitution pattern and its potential as a tubulin polymerization inhibitor, which distinguishes it from other quinoxaline derivatives .
属性
IUPAC Name |
4-(6,7-difluoroquinoxalin-2-yl)-3-ethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2N3O/c1-2-9-8-20-4-3-19(9)14-7-17-12-5-10(15)11(16)6-13(12)18-14/h5-7,9H,2-4,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHKGZSIFWXZLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1COCCN1C2=NC3=CC(=C(C=C3N=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-chloro-N-[4-[2-(1H-imidazol-2-yl)ethylamino]-4-oxobutyl]benzamide](/img/structure/B7598581.png)

![1-(2,6-dimethylmorpholin-4-yl)-2-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7598596.png)
![N-[[2-(propoxymethyl)phenyl]methyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B7598597.png)

![2-Butan-2-yl-5-[4-(4-methoxyphenyl)oxan-4-yl]-1,3,4-oxadiazole](/img/structure/B7598611.png)
![3-[4-Cyano-3-(trifluoromethyl)phenyl]-1-ethyl-1-methylurea](/img/structure/B7598623.png)
![2-[6-[(3-Methyl-1,2-oxazol-5-yl)methyl]-6-azaspiro[2.5]octan-2-yl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B7598634.png)



![1-[3-(2,6-Dimethylazepan-1-yl)-3-oxopropyl]pyrrolidin-2-one](/img/structure/B7598660.png)
![1-[(2-Chloro-4-methoxyphenyl)methyl]-3-methylpyridin-2-one](/img/structure/B7598662.png)

